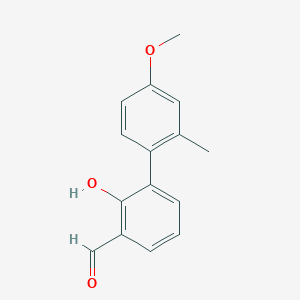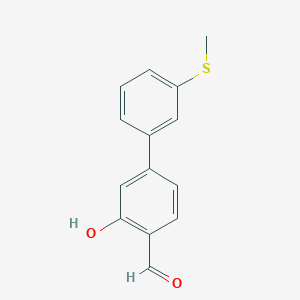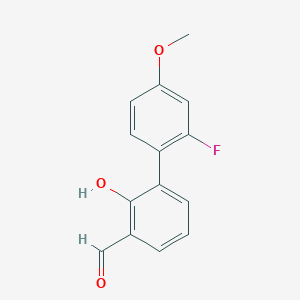
5-(2-Fluoro-4-methoxyphenyl)-2-formylphenol, 95%
Vue d'ensemble
Description
5-(2-Fluoro-4-methoxyphenyl)-2-formylphenol, 95% (FMF) is a synthetic compound that has been the focus of much scientific research due to its potential applications in a variety of fields. This compound is a derivative of phenol, which is a natural product found in plants, and has been studied for its potential applications in the fields of chemistry, biochemistry, and pharmaceuticals. FMF has been found to have unique properties that can be exploited for a variety of purposes, including its ability to act as an antioxidant, anti-inflammatory, and antimicrobial agent. In addition, FMF has been found to have potential applications in the fields of medical imaging, drug delivery, and cancer therapy.
Applications De Recherche Scientifique
5-(2-Fluoro-4-methoxyphenyl)-2-formylphenol, 95% has been studied for its potential applications in a variety of fields. In the field of chemistry, 5-(2-Fluoro-4-methoxyphenyl)-2-formylphenol, 95% has been studied for its potential use as a reagent in organic synthesis. In the field of biochemistry, 5-(2-Fluoro-4-methoxyphenyl)-2-formylphenol, 95% has been studied for its potential use as an antioxidant and anti-inflammatory agent. In addition, 5-(2-Fluoro-4-methoxyphenyl)-2-formylphenol, 95% has been studied for its potential use as an antimicrobial agent. In the field of pharmaceuticals, 5-(2-Fluoro-4-methoxyphenyl)-2-formylphenol, 95% has been studied for its potential use in medical imaging, drug delivery, and cancer therapy.
Mécanisme D'action
The exact mechanism of action of 5-(2-Fluoro-4-methoxyphenyl)-2-formylphenol, 95% is not yet fully understood. However, it is believed that 5-(2-Fluoro-4-methoxyphenyl)-2-formylphenol, 95% acts as an antioxidant by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). In addition, 5-(2-Fluoro-4-methoxyphenyl)-2-formylphenol, 95% has been found to have anti-inflammatory properties, which may be due to its ability to inhibit the production of pro-inflammatory cytokines. Finally, 5-(2-Fluoro-4-methoxyphenyl)-2-formylphenol, 95% has been found to have antimicrobial properties, which may be due to its ability to inhibit the growth of bacteria and fungi.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Fluoro-4-methoxyphenyl)-2-formylphenol, 95% have been studied in a variety of organisms. In humans, 5-(2-Fluoro-4-methoxyphenyl)-2-formylphenol, 95% has been found to have antioxidant and anti-inflammatory effects. In addition, 5-(2-Fluoro-4-methoxyphenyl)-2-formylphenol, 95% has been found to have antimicrobial effects, which may be due to its ability to inhibit the growth of bacteria and fungi. Finally, 5-(2-Fluoro-4-methoxyphenyl)-2-formylphenol, 95% has been found to have potential applications in the fields of medical imaging, drug delivery, and cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(2-Fluoro-4-methoxyphenyl)-2-formylphenol, 95% in lab experiments include its high yield, low cost, and ease of synthesis. In addition, 5-(2-Fluoro-4-methoxyphenyl)-2-formylphenol, 95% has been found to have a variety of potential applications in a variety of fields. The main limitation of using 5-(2-Fluoro-4-methoxyphenyl)-2-formylphenol, 95% in lab experiments is its potential toxicity, as it has been found to be toxic to some organisms.
Orientations Futures
The potential applications of 5-(2-Fluoro-4-methoxyphenyl)-2-formylphenol, 95% are still being explored, and there are a number of possible future directions for research. One potential direction is the further exploration of its potential applications in the fields of medical imaging, drug delivery, and cancer therapy. In addition, further research could be conducted on the biochemical and physiological effects of 5-(2-Fluoro-4-methoxyphenyl)-2-formylphenol, 95% in various organisms. Finally, further research could be conducted on the potential toxicity of 5-(2-Fluoro-4-methoxyphenyl)-2-formylphenol, 95% and ways to reduce its toxicity.
Méthodes De Synthèse
The synthesis of 5-(2-Fluoro-4-methoxyphenyl)-2-formylphenol, 95% involves the reaction of phenol with formaldehyde in the presence of a catalyst. The reaction is typically carried out in an aqueous solution of sodium hydroxide, which acts as both a catalyst and a base. The reaction is typically carried out at a temperature of about 70°C for several hours. The reaction of phenol with formaldehyde produces a number of by-products, which are then separated from the desired product, 5-(2-Fluoro-4-methoxyphenyl)-2-formylphenol, 95%, by distillation. The yield of the reaction is typically 95%, which is why 5-(2-Fluoro-4-methoxyphenyl)-2-formylphenol, 95% is often referred to as 5-(2-Fluoro-4-methoxyphenyl)-2-formylphenol, 95%.
Propriétés
IUPAC Name |
4-(2-fluoro-4-methoxyphenyl)-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-11-4-5-12(13(15)7-11)9-2-3-10(8-16)14(17)6-9/h2-8,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXOVGSSVHMDRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=C(C=C2)C=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685171 | |
| Record name | 2'-Fluoro-3-hydroxy-4'-methoxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluoro-4-methoxyphenyl)-2-formylphenol | |
CAS RN |
1261918-96-0 | |
| Record name | [1,1′-Biphenyl]-4-carboxaldehyde, 2′-fluoro-3-hydroxy-4′-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261918-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Fluoro-3-hydroxy-4'-methoxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















